2-Chlorophenethyl piperidine-4-carboxylate
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Overview
Description
2-Chlorophenethyl piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenethyl piperidine-4-carboxylate typically involves the reaction of 2-chlorophenethylamine with piperidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenethyl piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the phenethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorophenethyl piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorophenethyl piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylate derivatives: These compounds share the piperidine core structure and exhibit similar chemical properties.
Phenethylamines: Compounds with a phenethylamine backbone, which may have similar biological activities.
Uniqueness
2-Chlorophenethyl piperidine-4-carboxylate is unique due to the presence of both the piperidine and phenethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H18ClNO2 |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-(2-chlorophenyl)ethyl piperidine-4-carboxylate |
InChI |
InChI=1S/C14H18ClNO2/c15-13-4-2-1-3-11(13)7-10-18-14(17)12-5-8-16-9-6-12/h1-4,12,16H,5-10H2 |
InChI Key |
TVEGDWAGLXYZES-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)OCCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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